molecular formula C11H15BrClNO2 B8167961 3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride

3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride

Cat. No.: B8167961
M. Wt: 308.60 g/mol
InChI Key: JVHMRLMUHSEOEY-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride is a chemical compound that features a unique structure combining a brominated methoxyphenoxy group with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-methoxyphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form 5-bromo-2-methoxyphenoxyalkane.

    Azetidine Formation: The alkylated product is subjected to a cyclization reaction with azetidine, forming the azetidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Cyclization and Ring-Opening: The azetidine ring can participate in cyclization or ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Hydroxylated derivatives.

    Reduction: Methylated derivatives.

Scientific Research Applications

3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, while the azetidine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Chloro-2-methoxyphenoxy)methyl)azetidine hydrochloride
  • 3-((5-Fluoro-2-methoxyphenoxy)methyl)azetidine hydrochloride
  • 3-((5-Iodo-2-methoxyphenoxy)methyl)azetidine hydrochloride

Uniqueness

3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

3-[(5-bromo-2-methoxyphenoxy)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-14-10-3-2-9(12)4-11(10)15-7-8-5-13-6-8;/h2-4,8,13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHMRLMUHSEOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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